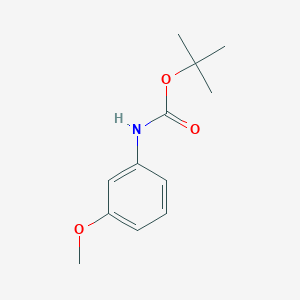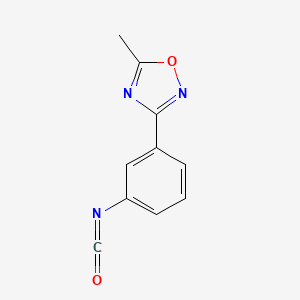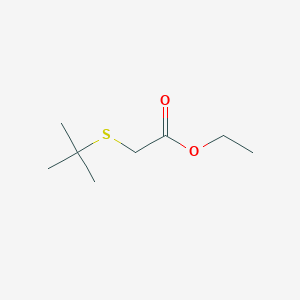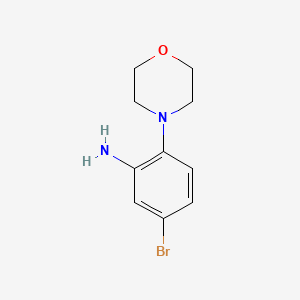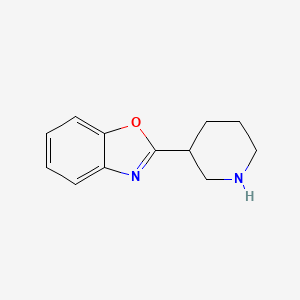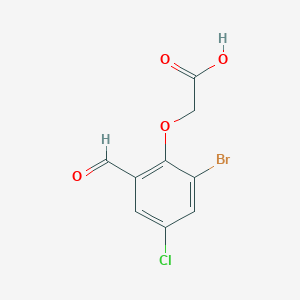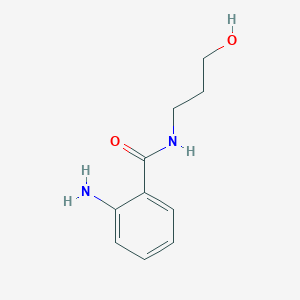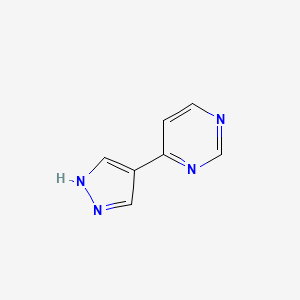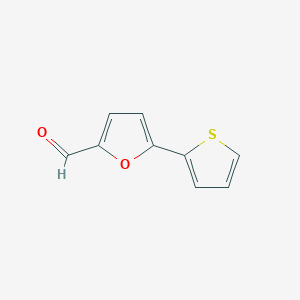
5-Thien-2-yl-2-furaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thien-2-yl-2-furaldehyde is a compound that is part of a broader class of organic molecules which include furfural derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, substituted with various functional groups that can include thiophene moieties and aldehyde groups. The interest in these compounds stems from their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of 5-aryl furfurals and aryl thiophene-2-carboxaldehydes, which are closely related to 5-Thien-2-yl-2-furaldehyde, has been achieved through palladium-catalyzed C–C bond formation in aqueous media. This method is noted for its mild conditions, allowing for the preservation of electrophilic functional groups, which is advantageous over previous methods . Additionally, the synthesis of related compounds, such as 2,5-dimethyl-3-thienyl chalcones, has been reported using Claisen–Schmidt condensation, yielding high product percentages . Furthermore, heteroaromatic aldehydes have been protected as imidazolidine derivatives, showcasing a method that could be applied to 5-Thien-2-yl-2-furaldehyde for selective functional group transformations .
Molecular Structure Analysis
The molecular structure of compounds related to 5-Thien-2-yl-2-furaldehyde has been elucidated using various techniques. For instance, the structure of 5-(fluorobenzenethiolated)-2-furfuraldehyde thiosemicarbazones has been determined, which could provide insights into the structural aspects of 5-Thien-2-yl-2-furaldehyde . Additionally, the synthesis and structural characterization of thienyl-substituted 5-dipyrromethane isomers have been reported, which includes X-ray diffraction studies confirming the molecular structures involving thienyl groups .
Chemical Reactions Analysis
The reactivity of 5-Thien-2-yl-2-furaldehyde can be inferred from studies on similar compounds. For example, novel self-condensation reactions of 5-nitro-2-furaldehyde have been explored, leading to unique products under specific conditions . These findings suggest that 5-Thien-2-yl-2-furaldehyde may also undergo interesting condensation reactions, potentially leading to novel compounds with diverse applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Thien-2-yl-2-furaldehyde can be deduced from studies on similar molecules. The spectral data and physical constants of 2,5-dimethyl-3-thienyl chalcones have been characterized, and their group frequencies and NMR chemical shifts have been correlated with substituent effects . These analyses provide a foundation for understanding the behavior of 5-Thien-2-yl-2-furaldehyde in various environments and could guide its applications in different chemical contexts.
Wissenschaftliche Forschungsanwendungen
Electronic Structure Investigation :
- 5-(Hydroxymethyl)-2-furaldehyde has been characterized using spectroscopic analytical techniques and high-level quantum chemical calculations. Studies include optimized molecular geometry, vibrational properties, electronic properties, and chemical shifts using Density Functional Theory (DFT) (Rajkumar et al., 2020).
Synthesis in Organic Chemistry :
- 5-Aryl-2-furaldehydes, obtained by furfural arylation with arenediazonium salts, have been used in the synthesis of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Vakhula et al., 2018).
Catalytic Hydrogenation :
- 5-Hydroxymethyl-2-furaldehyde has been hydrogenated to 2,5-bis(hydroxymethyl)furan using a Ru(OH)x/ZrO2 catalyst in various n-alcohol solvents (Han et al., 2016).
Chromatographic Paper Analysis :
- A sample applicator was developed for use in paper chromatographic separations, specifically for analyzing 5-hydroxymethyl-2-furaldehyde and levulinic acid (McKibbins et al., 1961).
Electrokinetic Capillary Chromatography :
- The separation of 5-hydroxymethyl-2-furaldehyde and 2-furaldehyde in fruit juices has been investigated using micellar electrokinetic capillary chromatography (Corradini & Corradini, 1992).
Dehydration Synthesis :
- 5-Hydroxymethyl-2-furaldehyde has been synthesized through the continuous dehydration of D-fructose using acidic ion-exchange resin and dimethyl sulfoxide as the solvent (Nakamura & Morikawa, 1980).
Aldehyde Behavior on Resin :
- The behavior of 5-hydroxymethyl 2-furaldehyde on sulphonated polystyrene resin has been studied, showing unique absorption properties (Barker, Murray, & Stacey, 1960).
Synthetic Protocols in Organic Chemistry :
- Facile synthetic routes for preparing a range of 5-substituted 2-furaldehydes have been developed, including the use of Pd-catalyzed cross-coupling reactions (Kim & Rieke, 2013).
DNA Interaction Study :
- 5-Hydroxymethyl-2-furaldehyde's interaction with calf thymus DNA has been studied, revealing insights into the binding mechanism and potential toxicological effects (Zhou et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-thiophen-2-ylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBGORCZLXISGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408285 |
Source


|
| Record name | 5-thien-2-yl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thien-2-yl-2-furaldehyde | |
CAS RN |
32364-30-0 |
Source


|
| Record name | 5-thien-2-yl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

